2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-16(8-12-9-18-15-5-2-1-4-14(12)15)22-13-10-19-17(20-11-13)23-7-3-6-21-23/h1-7,9-11,18H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXXTRCPUNWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=C(N=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve steps like C-H activation and cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride or organolithium compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule, including anti-cancer and anti-inflammatory properties
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound likely employs EDCI/HOBt-mediated amide coupling, analogous to benzimidazole derivatives . However, the pyrimidine-pyrazole moiety may require additional steps, such as nucleophilic aromatic substitution or Suzuki coupling.
- Hydrogen Bonding : The pyrimidine-pyrazole group offers more hydrogen-bonding sites (e.g., pyrazole N-H, pyrimidine N) than benzimidazole or phenethyl analogs, which could enhance target binding .
Physicochemical Properties
Comparative data for select properties:
Notes:
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a hybrid structure that incorporates both indole and pyrazole moieties. These structural features are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings and data tables.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The indole moiety is known for its role in modulating receptor activity, while the pyrazole ring may enhance binding affinity and specificity towards certain enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound in focus. For instance, compounds featuring pyrazole structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| 3-(1H-indole-3-yl)-1H-pyrazole derivatives | HepG2 | 0.71 | |
| Pyrazole derivatives | A549 | 26 |
These findings suggest that the indole-pyrazole hybrid might exhibit similar or enhanced anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory potential of indole and pyrazole derivatives has been well documented. The compound is expected to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation. For example, pyrazole derivatives have demonstrated effectiveness in inhibiting LPS-induced nitric oxide production, a key inflammatory mediator:
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. Studies indicate that pyrazole-based compounds can disrupt bacterial cell membranes, leading to cell lysis:
Case Studies
In a series of case studies focusing on the biological evaluation of pyrazole derivatives:
- Study on Anticancer Activity : A study examined various indole-pyrazole hybrids against cancer cell lines such as HepG2 and MCF7, revealing significant cytotoxic effects with IC50 values as low as 0.71 µM for certain derivatives.
- Inflammation Model : Another study assessed the anti-inflammatory effects using an LPS-induced model in vitro, demonstrating that compounds with pyrazole rings significantly decreased TNF-alpha levels.
- Antimicrobial Efficacy : Research on antimicrobial activity showed that certain pyrazole derivatives exhibited bactericidal effects against Gram-positive bacteria, indicating potential for development into therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide?
- Methodological Answer : The synthesis typically involves coupling reactions between indole-containing acetamide precursors and functionalized pyrimidine intermediates. For example, Pd-catalyzed amidation or cyclization strategies (as seen in pyrazole-pyrimidine hybrids) can be adapted to construct the core structure . Reaction conditions such as temperature (e.g., 108°C in acetic acid for cyclization) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Orthogonal characterization methods include:
- 1H NMR : To verify proton environments of the indole, pyrazole, and pyrimidine moieties .
- LC-MS : For molecular weight confirmation and purity assessment .
- Elemental Analysis : To validate empirical formula consistency .
- IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What biological activities are currently under investigation for this compound?
- Methodological Answer : Preliminary studies focus on:
- Antimicrobial Activity : Evaluated via agar diffusion or microdilution assays against Gram-positive/negative bacteria .
- Anticancer Potential : Screened using cell viability assays (e.g., MTT) against cancer cell lines, with mechanistic studies targeting kinase inhibition .
Advanced Research Questions
Q. How can computational tools guide the prediction of biological activity for derivatives of this compound?
- Methodological Answer :
- PASS Program : Predicts probable biological targets (e.g., kinase inhibition) based on structural descriptors .
- Molecular Docking : Models interactions with binding pockets (e.g., ATP-binding sites in kinases) to prioritize derivatives for synthesis .
- ADMET Prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., solubility, BBB permeability) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line sources, incubation times) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., enzymatic assays vs. cell-based screens) .
- Purity Validation : Use HPLC or LC-MS to rule out impurities affecting results .
Q. What experimental design considerations are critical for optimizing bioactivity in derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the indole (e.g., electron-withdrawing groups) or pyrimidine (e.g., halogenation) to enhance target affinity .
- Solubility Optimization : Introduce polar groups (e.g., methoxyethyl) or use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .
- Metabolic Stability : Incorporate steric hindrance (e.g., methyl groups) to reduce cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
